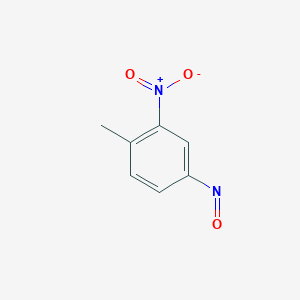

4-Nitroso-2-nitrotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitro-4-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCJZIDMDQTVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231729 | |

| Record name | 4-Nitroso-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82414-03-7 | |

| Record name | 4-Nitroso-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082414037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroso-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 4-Nitroso-2-nitrotoluene

Disclaimer: The following guide on 4-Nitroso-2-nitrotoluene (CAS No. 82414-03-7) has been compiled from computational data and established principles of organic chemistry. As of the date of this document, there is a significant lack of published experimental data for this specific compound. Therefore, certain sections, particularly those on synthesis, spectroscopic analysis, and reactivity, are presented as predictive or hypothetical, based on the known chemistry of analogous compounds. This guide is intended for informational purposes for research and development professionals and should be used with the explicit understanding that all proposed experimental procedures require rigorous empirical validation.

Executive Summary

This compound is a substituted aromatic nitroso compound with potential applications as a reactive intermediate in organic synthesis. Its structure, featuring both a nitro and a nitroso group on a toluene backbone, suggests a rich and complex chemical reactivity. However, the scarcity of empirical data necessitates a cautious and theoretically grounded approach to its study. This guide provides a comprehensive overview of its computed properties, a plausible (yet unverified) synthetic route, predicted spectroscopic signatures for its characterization, and a discussion of its likely chemical behavior. A thorough safety and handling protocol, derived from the known hazards of related nitroaromatic and N-nitroso compounds, is also presented to ensure procedural safety in any future laboratory investigations.

Molecular Identity and Computed Properties

This compound, systematically named 1-methyl-2-nitro-4-nitrosobenzene, is a small organic molecule whose properties are largely dictated by its three functional groups: a methyl group, a nitro group, and a nitroso group, all substituted on a benzene ring.[1][2] The interplay of the electron-donating methyl group and the electron-withdrawing nitro and nitroso groups is expected to significantly influence the electronic distribution within the aromatic ring and, consequently, its reactivity.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 82414-03-7 |

| Molecular Formula | C₇H₆N₂O₃[1] |

| IUPAC Name | 1-methyl-2-nitro-4-nitrosobenzene[2] |

| Synonyms | 2-Nitro-4-nitrosotoluene[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)N=O)[O-][3] |

| InChI Key | ZSCJZIDMDQTVQL-UHFFFAOYSA-N[3] |

Computed Physicochemical Data

The following properties have been calculated using computational models and have not been experimentally verified. They provide a preliminary basis for understanding the compound's likely physical state and behavior.

| Property | Predicted Value | Source |

| Molecular Weight | 166.136 g/mol | [1] |

| XLogP3-AA | 1.8 | [2] |

| Topological Polar Surface Area | 75.2 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 |

Proposed Synthesis and Purification Protocol (Hypothetical)

The synthesis of this compound is anticipated to proceed via the selective reduction of one nitro group of 2,4-dinitrotoluene (DNT), a readily available starting material.[3][4] The partial reduction of dinitroarenes is a well-established transformation, with reagents and conditions known to favor the reduction of one nitro group over the other, often influenced by steric and electronic factors.[2] In the case of 2,4-dinitrotoluene, the 4-nitro group is generally more susceptible to reduction than the sterically hindered 2-nitro group.[5] The proposed synthesis involves two key stages: the reduction of the 4-nitro group to a hydroxylamine, followed by a mild oxidation to the nitroso group.

Step-by-Step Hypothetical Synthesis

Objective: To synthesize this compound from 2,4-dinitrotoluene.

Materials:

-

2,4-Dinitrotoluene (DNT)

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Ethanol

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Diethyl ether

Part 1: Selective Reduction to 4-(Hydroxyamino)-2-nitrotoluene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of ammonium chloride in deionized water.

-

Addition of DNT: To the stirred solution, add 2,4-dinitrotoluene.

-

Initiation of Reduction: While vigorously stirring the suspension, add zinc dust portion-wise over 15-20 minutes. The reaction is exothermic; monitor the temperature and use an ice bath to maintain it between 60-65°C.

-

Reaction Monitoring: After the zinc addition is complete, continue stirring for an additional 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Filter the hot reaction mixture to remove zinc oxide and any unreacted zinc. Wash the filter cake with hot water. The filtrate, containing the intermediate hydroxylamine, should be used immediately in the next step.

Part 2: Oxidation to this compound

-

Cooling: Rapidly cool the filtrate from Part 1 to 0°C in an ice-salt bath.

-

Acidification: While maintaining the low temperature, slowly add a pre-chilled solution of concentrated sulfuric acid in water.

-

Oxidation: Prepare an ice-cold aqueous solution of sodium dichromate. Add this solution rapidly to the stirred, acidified hydroxylamine solution. A precipitate should form.

-

Isolation: After stirring for 5-10 minutes, collect the solid product by vacuum filtration.

-

Washing: Wash the crude product with cold deionized water to remove residual salts.

Proposed Purification

Nitroso compounds are often purified by steam distillation or sublimation.[6]

-

Steam Distillation: Transfer the crude product to a flask equipped for steam distillation. The nitroso compound is expected to co-distill with water as a green oil or solid.[6] Collect the distillate in a receiver cooled with ice.

-

Final Purification: The purified solid can be collected by filtration, washed with cold water, and dried under vacuum.

Predicted Spectroscopic Signatures for Structural Elucidation

While no experimental spectra for this compound are currently available, its key spectroscopic features can be predicted based on its functional groups. These predictions can guide the characterization of the synthesized product.

| Spectroscopic Method | Predicted Key Features |

| ¹H NMR | - A singlet for the methyl (CH₃) protons. - Three distinct signals in the aromatic region, likely exhibiting complex splitting patterns due to the dissymmetry of the substitution pattern. |

| ¹³C NMR | - A signal for the methyl carbon. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. |

| Infrared (IR) Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the NO₂ group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively). - A characteristic N=O stretching band for the nitroso group (around 1500-1600 cm⁻¹). - C-H stretching bands for the aromatic ring and the methyl group. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of 166.14 g/mol . - Fragmentation patterns showing the loss of NO, NO₂, and other characteristic fragments. |

Inferred Chemical Reactivity and Stability

The reactivity of this compound is expected to be governed by its nitro, nitroso, and activated aromatic ring functionalities.

-

Reduction: Both the nitro and nitroso groups are susceptible to reduction. Strong reducing agents are likely to convert both groups to amines, yielding 2,4-diaminotoluene. Milder, selective reducing agents might allow for the preferential reduction of one group over the other.[7][8]

-

Reactions of the Nitroso Group: The nitroso group can act as a dienophile in Diels-Alder reactions and undergo condensation reactions with compounds containing active methylene groups.[6] It can also react with reducing agents like glutathione.[9]

-

Electrophilic Aromatic Substitution: The directing effects of the existing substituents will influence further substitution on the aromatic ring. The methyl group is ortho, para-directing, while the nitro and nitroso groups are meta-directing. The overall outcome of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile.

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[10] The presence of the nitroso group may further impact its thermal stability.

Toxicology and Safe Handling Protocols

Disclaimer: No specific toxicological data for this compound is available. The following information is based on the general hazards associated with nitroaromatic and N-nitroso compounds.

Hazard Assessment

-

Toxicity: Nitroaromatic compounds are generally toxic and can be absorbed through the skin.[1] They are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

-

Carcinogenicity: Many N-nitroso compounds are classified as probable human carcinogens.[11][12] Therefore, this compound should be handled as a suspected carcinogen.

-

Explosive Potential: While not explicitly documented for this compound, many nitroaromatic compounds are energetic and can be sensitive to shock, heat, or friction.

Recommended Safe Handling Procedures

Objective: To handle this compound safely in a laboratory setting.

-

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Ensure a safety shower and eyewash station are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Wear a flame-resistant lab coat.

-

Use chemical-resistant gloves (e.g., nitrile) and consider double-gloving.

-

Wear chemical splash goggles.

-

-

Handling:

-

Avoid creating dust when handling the solid material.

-

Use spark-proof tools and avoid friction or impact.

-

Do not heat the compound without a proper risk assessment and appropriate safety measures (e.g., a blast shield).

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing and reducing agents.

-

Store in a tightly sealed, clearly labeled container.

-

-

Waste Disposal:

-

Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound represents a molecule of synthetic interest with a currently uncharacterized profile. The computational data and chemical principles outlined in this guide provide a foundational framework for its future investigation. It is imperative that any laboratory work on this compound be preceded by a thorough risk assessment and that the synthesis and properties proposed herein are subjected to rigorous experimental verification. The potential for rich reactivity, coupled with significant safety considerations, makes this compound a challenging yet potentially rewarding target for chemical research.

References

-

Simpson, J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(4), 1423-1429. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150717, this compound. Retrieved from [Link]

-

Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 681-703. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]

-

Chem-Space. (2025). 1-methyl-4-nitrobenzene. Retrieved from [Link]

-

ACS Publications. (2017). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. Journal of Chemical Theory and Computation. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,4-dinitrotoluene.

-

Occupational Safety and Health Administration. (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Retrieved from [Link]

-

PubMed. (2013). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. Retrieved from [Link]

-

Defense Technical Information Center. (1978). Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion. Relative Rates in Homogeneous Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-methyl-4-nitro-. Retrieved from [Link]

-

ACS Publications. (n.d.). Addition, Reduction, and Oxidation Reactions of Nitrosobenzene. Retrieved from [Link]

-

ResearchGate. (2007). Structure-Toxicity Relationships of Nitroaromatic Compounds. Retrieved from [Link]

-

PubMed. (1979). Reactions of nitrosobenzene with reduced glutathione. Retrieved from [Link]

-

LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Excited state dynamics and photochemistry of nitroaromatic compounds. Photochemical & Photobiological Sciences. Retrieved from [Link]

-

ResearchGate. (2014). Preparation of 2,4-dinitrotoluene with NO2. Retrieved from [Link]

-

J-STAGE. (1982). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

ACS Publications. (2024). Quantum Mechanical Assessment of Nitrosamine Potency. Chemical Research in Toxicology. Retrieved from [Link]

-

PNAS. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Retrieved from [Link]

-

ResearchGate. (2022). Electrochemical Behaviour of Nitrobenzene, Nitrosobenzene, Azobenzene, and Azoxybenzene on Hg, Pt, Cu, and Ni Electrodes in Aprotic Medium. Retrieved from [Link]

-

Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6-dinitrotoluene (CASRN 35572-78-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

-

PubMed. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

-

Liverpool John Moores University. (2017). Computational Methods in Support of Chemical Risk Assessment. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). 1-methyl-4-nitrobenzene proton NMR spectrum confusion. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ACS Publications. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

ACS Publications. (2025). In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement of Nitrosobenzene-Intermediate on Graphene Oxide for Efficient Electrocatalytic Ascorbic Acid Oxidation. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrosobenzene. Retrieved from [Link]

-

ResearchGate. (2020). Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. Retrieved from [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Nitrosobenzene - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. jsynthchem.com [jsynthchem.com]

- 9. Reactions of nitrosobenzene with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]

- 12. dhss.delaware.gov [dhss.delaware.gov]

An In-depth Technical Guide to 4-Nitroso-2-nitrotoluene: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroso-2-nitrotoluene, with the Chemical Abstracts Service (CAS) number 82414-03-7 , is an aromatic nitroso compound of significant interest in synthetic organic chemistry. Its molecular structure, characterized by the presence of both a nitroso (-N=O) and a nitro (-NO₂) group on a toluene backbone, renders it a versatile, albeit reactive, chemical entity. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and expected reactivity based on the established chemistry of related aryl nitroso compounds.

Molecular Structure and Identification:

-

Molecular Formula: C₇H₆N₂O₃

-

Molecular Weight: 166.136 g/mol

-

Systematic Name: 1-Methyl-2-nitro-4-nitrosobenzene

The arrangement of the functional groups on the aromatic ring dictates the electronic properties and, consequently, the reactivity of the molecule. The electron-withdrawing nature of both the nitro and nitroso groups significantly influences the chemistry of the benzene ring and the methyl group.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 82414-03-7 | N/A |

| Molecular Formula | C₇H₆N₂O₃ | N/A |

| Molecular Weight | 166.136 g/mol | N/A |

| Appearance | Expected to be a colored solid | N/A |

| Solubility | Likely soluble in common organic solvents | N/A |

| Topological Polar Surface Area | 75.2 Ų | N/A |

| Hydrogen Bond Acceptor Count | 4 | N/A |

Synthesis of this compound

The primary route for the synthesis of this compound is through the selective reduction of 2,4-dinitrotoluene (CAS No: 121-14-2). This transformation requires careful control of reaction conditions to favor the formation of the nitroso group over the complete reduction to an amino group.

Experimental Protocol: Selective Reduction of 2,4-Dinitrotoluene

Causality Behind Experimental Choices: The selective reduction of one nitro group to a nitroso group in the presence of another nitro group is a nuanced process. The choice of a mild reducing agent and controlled temperature is paramount to prevent over-reduction to the corresponding amine or hydroxylamine. Common reagents for such selective reductions include mild reducing agents like stannous chloride in acidic media or catalytic hydrogenation under carefully controlled conditions. The ortho-nitro group is generally more sterically hindered, which can sometimes be exploited for selective reactions, though electronic effects also play a crucial role.

Step-by-Step Methodology (Illustrative):

-

Step 1: Dissolution. Dissolve 2,4-dinitrotoluene in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Step 2: Addition of Reducing Agent. While stirring at a controlled temperature (e.g., 0-10 °C), slowly add a solution of a mild reducing agent (e.g., stannous chloride in concentrated hydrochloric acid). The stoichiometry should be carefully calculated to favor the formation of the nitroso compound.

-

Step 3: Reaction Monitoring. Monitor the progress of the reaction using thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time and prevent over-reduction.

-

Step 4: Work-up. Once the reaction is complete, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Step 5: Isolation and Purification. Isolate the crude this compound by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups.

-

The Nitroso Group: This group is known to participate in a variety of reactions. It can act as an electrophile and is susceptible to nucleophilic attack. It can also undergo reduction to the corresponding amine or oxidation. A characteristic reaction of aryl nitroso compounds is their ability to act as dienophiles in Diels-Alder reactions.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, opening up a wide range of subsequent synthetic transformations.

-

The Aromatic Ring: The presence of two strong electron-withdrawing groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

-

The Methyl Group: The methyl group can be a site for radical reactions or oxidation under specific conditions.

Potential Applications:

While specific applications for this compound are not widely documented, its structure suggests potential utility as:

-

An intermediate in organic synthesis: Its reactive functional groups allow for its use as a building block for more complex molecules, potentially in the synthesis of dyes, pharmaceuticals, and agrochemicals.

-

A precursor for heterocyclic compounds: The combination of nitroso and nitro groups could be leveraged in cyclization reactions to form various heterocyclic systems.

Caption: Key reactive sites and potential transformations of this compound.

Safety and Toxicity

Specific toxicological data for this compound is not available. However, N-nitroso compounds as a class are generally considered to be potent carcinogens and should be handled with extreme caution.

General Precautions for Handling Aryl Nitroso Compounds:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid generating dust. Use appropriate tools for handling solids.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Given the lack of specific data, it is prudent to treat this compound as a potentially toxic and carcinogenic substance. All handling should be performed by trained personnel in a controlled laboratory setting.

Conclusion

This compound is a synthetically accessible aromatic compound with a rich potential for chemical transformations. While specific applications and detailed experimental data remain to be fully explored and documented in publicly accessible literature, its structural features suggest its utility as a versatile intermediate in organic synthesis. Researchers working with this compound should proceed with a thorough understanding of the general reactivity and safety precautions associated with aryl nitroso compounds. Further investigation into the chemistry of this compound is warranted to unlock its full potential in the development of novel molecules and materials.

References

-

PubChem. Toluene, 4-nitro-2-nitroso-.[Link]

An In-depth Technical Guide to the Spectroscopic Profile of 4-Nitroso-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the predicted spectroscopic data for 4-Nitroso-2-nitrotoluene, a compound of interest in various chemical research domains. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous compounds, primarily 4-nitrotoluene and 2,4-dinitrotoluene, to construct a reliable predictive model of its spectroscopic characteristics. This approach is designed to empower researchers in identifying and characterizing this molecule in complex reaction mixtures.

Molecular Structure and Functional Group Analysis

This compound is an aromatic compound featuring a toluene backbone substituted with a nitro group (-NO₂) at the C2 position and a nitroso group (-N=O) at the C4 position. The presence of these two strong electron-withdrawing groups, along with the methyl group (-CH₃), dictates the electronic environment of the benzene ring and, consequently, its spectroscopic behavior. Understanding the interplay of these functional groups is paramount to interpreting the spectral data.

Figure 1: Molecular Structure of this compound

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the electronic effects of the substituents. The electron-withdrawing nitro and nitroso groups will deshield the aromatic protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CH₃ | 2.6 - 2.8 | Singlet (s) | N/A | The methyl group is adjacent to the nitro group, which will cause a slight downfield shift compared to toluene (δ ~2.3 ppm). |

| H-3 | 8.0 - 8.2 | Doublet (d) | ~2 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will exhibit meta-coupling with H-5. |

| H-5 | 7.8 - 8.0 | Doublet of Doublets (dd) | ~8, ~2 | This proton is ortho to the nitroso group and meta to the nitro group. It will show ortho-coupling with H-6 and meta-coupling with H-3. |

| H-6 | 7.4 - 7.6 | Doublet (d) | ~8 | This proton is ortho to the methyl group and will be the most upfield of the aromatic protons. It will exhibit ortho-coupling with H-5. |

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbons attached to the electron-withdrawing nitro and nitroso groups are expected to be significantly deshielded and appear at lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ | 20 - 25 | The methyl carbon signal will be in the typical aliphatic region. |

| C-1 | 135 - 140 | The carbon bearing the methyl group. |

| C-2 | 148 - 153 | This carbon is directly attached to the nitro group and will be strongly deshielded. |

| C-3 | 125 - 130 | Aromatic CH carbon. |

| C-4 | 150 - 155 | This carbon is attached to the nitroso group and is expected to be significantly deshielded. |

| C-5 | 120 - 125 | Aromatic CH carbon. |

| C-6 | 130 - 135 | Aromatic CH carbon. |

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups. The strong absorptions corresponding to the nitro and nitroso groups are particularly diagnostic.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium | Stretching |

| Aliphatic C-H (CH₃) | 2980 - 2850 | Medium | Stretching |

| Nitro (-NO₂) | 1550 - 1520 | Strong | Asymmetric Stretching |

| Nitro (-NO₂) | 1360 - 1330 | Strong | Symmetric Stretching |

| Nitroso (-N=O) | 1500 - 1480 | Strong | N=O Stretching |

| Aromatic C=C | 1600 - 1450 | Medium to Weak | Ring Stretching |

| C-N | 850 - 800 | Medium | Stretching |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation pattern will be governed by the stability of the resulting ions and neutral losses. The molecular weight of this compound (C₇H₆N₂O₃) is 166.13 g/mol .[1]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Plausible Neutral Loss |

| 166 | [C₇H₆N₂O₃]⁺˙ (M⁺˙) | N/A |

| 136 | [C₇H₆NO₂]⁺˙ | NO |

| 120 | [C₇H₆N]⁺ | NO₂ |

| 90 | [C₆H₄N]⁺ | CO from [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ | NO₂ and NO |

| 65 | [C₅H₅]⁺ | C₂H₂ from [C₇H₇]⁺ |

graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];M [label="[M]⁺˙\nm/z = 166"]; F1 [label="[M-NO]⁺˙\nm/z = 136"]; F2 [label="[M-NO₂]⁺\nm/z = 120"]; F3 [label="[C₇H₇]⁺\nm/z = 91"]; F4 [label="[C₆H₄N]⁺\nm/z = 90"]; F5 [label="[C₅H₅]⁺\nm/z = 65"];

M -> F1 [label="-NO"]; M -> F2 [label="-NO₂"]; F1 -> F3 [label="-NO₂"]; F2 -> F4 [label="-CO"]; F3 -> F5 [label="-C₂H₂"]; }

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocols: A Self-Validating System

While specific data for the target compound is not publicly available, the following general protocols are standard for obtaining the spectroscopic data discussed. Adherence to these established methods ensures data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr for pellet analysis) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate reproducible fragmentation patterns for library matching.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from fundamental principles and comparative analysis, offers a robust framework for researchers to identify and study this compound. As experimental data becomes available, this guide can serve as a valuable reference for validation and further investigation. The author emphasizes the importance of careful experimental design and data interpretation in the structural elucidation of novel compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7473, 4-Nitrotoluene. Retrieved from [Link].

Sources

An In-depth Technical Guide to 4-Nitroso-2-nitrotoluene: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitroso-2-nitrotoluene, a fascinating yet historically elusive intermediate in nitroaromatic chemistry. While not a compound of widespread contemporary application, its significance lies in the fundamental principles of selective chemical reduction and its transient role in both chemical and biological transformations of dinitroaromatics. This document delves into the historical context of its discovery, rooted in the late 19th-century explorations of nitro compound reductions. It further provides a detailed, reconstructed experimental protocol for its synthesis via the controlled partial reduction of 2,4-dinitrotoluene, a method suggested by early literature and biotransformation studies. The guide also collates available physicochemical data and outlines the mechanistic principles underpinning its formation. Through this in-depth exploration, we aim to provide researchers and scientists with a foundational understanding of this reactive intermediate, potentially inspiring new avenues of research in synthetic methodology and the study of nitroaromatic metabolism.

Introduction: The Elusive Nitroso Intermediate

Aromatic nitroso compounds have long been recognized as transient intermediates in the reduction of nitroarenes to their corresponding amines.[1] The chemistry of these compounds began to unfold in the late 19th and early 20th centuries, with pioneers like Haber investigating the electrochemical reduction of nitrobenzene.[2] this compound (CAS No. 82414-03-7) emerges from this historical context as a specific, yet under-documented, example of a nitrosoarene. Its primary significance is not as a stable, end-product but as a fleeting step in the multi-stage reduction of 2,4-dinitrotoluene.

Recent studies have identified this compound as an intermediate in the microbial biotransformation of 2,4-dinitrotoluene, highlighting its relevance in environmental and biological systems. This guide seeks to bridge the historical and contemporary understanding of this compound, providing a detailed technical resource for its study.

Discovery and Historical Context: A Legacy of Nitroarene Reduction

The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its existence and method of preparation are inferred from the broader historical development of nitro compound reduction chemistry. One of the earliest relevant documents is a German patent from 1891, which details a process for the partial reduction of dinitro compounds, including dinitrotoluene, using iron in an acidic medium.[3] While the primary goal of this patent was the synthesis of nitroanilines (the subsequent reduction product), it laid the conceptual groundwork for the controlled, stepwise reduction that would necessarily proceed through a nitroso intermediate.

The early 20th century saw a burgeoning interest in the mechanisms of such reactions, with the understanding that the conversion of a nitro group to an amine group was not a single event but a cascade of two-electron reductions. This progression can be visualized as follows:

Figure 1: Generalized pathway for the reduction of an aromatic nitro group.

The challenge for early chemists, and indeed for contemporary researchers, lies in halting this reduction cascade at the nitroso stage. The high reactivity and inherent instability of many nitroso compounds mean they are often readily reduced further to the corresponding hydroxylamine and amine.[4] The historical focus on the production of stable dyes and pharmaceutical precursors from anilines meant that the isolation of the transient nitroso intermediates was often not the primary objective.

Synthesis of this compound: A Reconstructed Protocol

Based on the historical context of partial reduction and modern understanding of selective reducing agents, a detailed experimental protocol for the synthesis of this compound from 2,4-dinitrotoluene can be reconstructed. The key to this synthesis is the use of a mild reducing agent and carefully controlled reaction conditions to favor the formation and allow for the isolation of the nitroso intermediate before it is further reduced.

3.1. Reaction Principle

The synthesis proceeds via the selective reduction of one of the two nitro groups in 2,4-dinitrotoluene to a nitroso group. Zinc metal in the presence of a weak acid, such as aqueous ammonium chloride, is a suitable reagent for this transformation, as it is known to reduce nitroarenes to hydroxylamines, with the nitroso compound as a transient intermediate.[5] By carefully controlling the stoichiometry of the reducing agent and the reaction temperature, the accumulation of the nitroso intermediate can be favored.

Figure 2: Synthetic workflow for this compound.

3.2. Experimental Protocol

Materials:

-

2,4-Dinitrotoluene (CAS: 121-14-2)

-

Zinc dust (<10 µm, activated)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 18.2 g (0.1 mol) of 2,4-dinitrotoluene in 100 mL of 95% ethanol with gentle warming.

-

Preparation of Reducing Agent Solution: In a separate beaker, prepare a solution of 10.7 g (0.2 mol) of ammonium chloride in 50 mL of deionized water.

-

Initiation of Reduction: Cool the ethanolic solution of 2,4-dinitrotoluene to 10-15 °C using an ice-water bath. Begin vigorous stirring and add the ammonium chloride solution to the flask.

-

Controlled Addition of Zinc: Slowly add 13.1 g (0.2 mol) of activated zinc dust in small portions over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C. The color of the solution should change, often to a deep green or brown, indicating the formation of the nitroso intermediate.

-

Reaction Monitoring: After the addition of zinc is complete, allow the reaction to stir at 15-20 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the appearance of the product spot.

-

Work-up and Isolation:

-

Once the reaction is deemed complete by TLC, filter the reaction mixture through a pad of celite to remove unreacted zinc and zinc salts.

-

Transfer the filtrate to a separatory funnel and add 100 mL of dichloromethane.

-

Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude this compound.

-

-

Purification: Due to the potential instability of the product, purification should be carried out cautiously. Recrystallization from a minimal amount of a suitable solvent system (e.g., ethanol-water or dichloromethane-hexane) at low temperatures may be attempted.

Safety Precautions:

-

Aromatic nitro and nitroso compounds are toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.

-

Zinc dust is flammable; avoid creating dust clouds and keep away from ignition sources.

-

The reaction may be exothermic; careful control of the addition of zinc dust and temperature is crucial.

Physicochemical and Spectroscopic Data

Due to its nature as a reactive intermediate, comprehensive, officially curated spectroscopic data for this compound is scarce in publicly accessible databases. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated.

4.1. Physicochemical Properties

| Property | Value | Source/Reference |

| CAS Number | 82414-03-7 | [6] |

| Molecular Formula | C₇H₆N₂O₃ | [6] |

| Molecular Weight | 166.14 g/mol | [6] |

| Appearance | Expected to be a colored solid (often green or blue for nitrosoarenes) | General knowledge of nitroso compounds |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethanol, and acetone; sparingly soluble in water. | Inferred from synthesis work-up |

4.2. Anticipated Spectroscopic Signatures

-

¹H NMR: The spectrum would be expected to show signals for the three aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the nitroso group. The methyl group protons would likely appear as a singlet in the range of 2.4-2.6 ppm.

-

¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the aromatic carbons and the methyl carbon. The carbons attached to the nitro and nitroso groups would be significantly downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

Asymmetric and symmetric N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

-

N=O stretching of the nitroso group (around 1500-1620 cm⁻¹).

-

C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z = 166. Fragmentation patterns would likely involve the loss of the nitroso group (NO, 30 amu) and the nitro group (NO₂, 46 amu).

Applications and Future Perspectives

Currently, this compound does not have any direct industrial or pharmaceutical applications. Its significance is primarily academic, serving as a case study in selective reduction reactions and as a key intermediate in the metabolic pathways of 2,4-dinitrotoluene.

Future research involving this compound could focus on:

-

Development of Novel Synthetic Methodologies: Exploring more efficient and selective reagents for the partial reduction of dinitroaromatics to their corresponding nitroso derivatives.

-

Mechanistic Studies: Detailed investigation of the reaction mechanisms for its formation and subsequent reactions, both in chemical and biological systems.

-

Intermediate in Organic Synthesis: Utilizing its reactive nitroso group in cycloaddition or condensation reactions to synthesize novel heterocyclic compounds.

Conclusion

This compound, while not a widely utilized chemical, holds a significant place in the historical and mechanistic landscape of nitroaromatic chemistry. Its synthesis, achievable through the controlled partial reduction of 2,4-dinitrotoluene, is a testament to the principles of selective chemical transformation that were being explored over a century ago. This technical guide, by consolidating the historical context, providing a detailed synthetic protocol, and outlining its key characteristics, aims to equip researchers and scientists with the necessary knowledge to further investigate this and other reactive nitroso intermediates. A deeper understanding of such transient species is crucial for advancing our knowledge in areas ranging from synthetic organic chemistry to the environmental fate and toxicology of nitroaromatic compounds.

References

[2] Haber, F. (1898). Elektrochemische Reduktion von Nitrobenzol. Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(21), 506-514. (Note: While a direct URL is not available for this historical print journal, it can be accessed through university library databases and archives of the journal).

[7] Sadtler Research Laboratories (1980). The Sadtler Standard Spectra, Nuclear Magnetic Resonance Spectra. Philadelphia, PA: Sadtler Research Laboratories.[7][8]

[8] Budavari, S. (Ed.). (1989). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (11th ed.). Rahway, NJ: Merck & Co.[7][8]

[4] Williams, D. L. H. (1988). Nitrosation. Cambridge, UK: Cambridge University Press.[4]

[9] Lide, D. R. (Ed.). (1993). CRC Handbook of Chemistry and Physics (74th ed.). Boca Raton, FL: CRC Press.[7][8]

[1] Vancik, H. (2013). Aromatic C-nitroso Compounds. Springer Science & Business Media.[1]

[10] Liu, D., Thomson, K., & Anderson, A. C. (1984). Identification of nitroso compounds from biotransformation of 2,4-dinitrotoluene. Applied and Environmental Microbiology, 47(6), 1295–1298.

[5] Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link][5]

[3] Kalle & Co. Aktiengesellschaft. (1891). Verfahren zur partiellen Reduction von Dinitrokörpern. German Patent No. DE67018C.[3]

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 9. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Theoretical studies and computational modeling of 4-Nitroso-2-nitrotoluene

An In-depth Technical Guide to the Theoretical and Computational Modeling of 4-Nitroso-2-nitrotoluene

This guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the foundational principles, computational workflows, and expected insights from in silico analysis. While direct experimental and computational literature on this compound is sparse, this guide establishes a robust framework for its study by leveraging established, state-of-the-art computational techniques successfully applied to analogous nitroaromatic and nitroso compounds.

Introduction: The Rationale for Modeling this compound

This compound (C₇H₆N₂O₃) is an intriguing aromatic compound featuring both a nitro (-NO₂) and a nitroso (-NO) group attached to a toluene backbone.[1] Such molecules are of significant interest as they are often intermediates in chemical synthesis or degradation pathways of more common nitroaromatics like trinitrotoluene (TNT).[2][3] The dual functional groups suggest a complex electronic landscape and rich reactivity, making the molecule a compelling subject for study in fields ranging from materials science to toxicology.

Nitroaromatic compounds are widely used in industrial applications but can pose significant genotoxic risks.[4] Computational modeling provides a powerful, cost-effective, and safe alternative to physical experimentation for predicting the fundamental properties of these molecules, including their stability, reactivity, and potential toxicity.[5][6] By employing quantum chemical methods, we can elucidate electronic structures, predict spectroscopic signatures, and map out potential reaction pathways, offering critical insights that can guide further experimental work. This guide outlines the theoretical basis and practical application of these computational tools for a thorough investigation of this compound.

Molecular Properties and Structural Considerations

A foundational computational study begins with understanding the basic characteristics of the molecule.

| Property | Data | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.136 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)N=O)[O-] | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Topological Polar Surface Area | 75.2 Ų | [1] |

| Complexity | 190 | [1] |

These properties provide initial parameters for computational models and hint at the molecule's polarity and potential for intermolecular interactions. The presence of two electron-withdrawing groups on the toluene ring suggests a significant perturbation of the aromatic system's electron density, a feature ripe for computational exploration.

Theoretical Framework and Computational Methodologies

The selection of an appropriate computational method is paramount for obtaining accurate and meaningful results. For a molecule like this compound, a multi-faceted approach combining different levels of theory is most effective.

Quantum Chemical Methods

Quantum mechanics-based methods are essential for accurately describing the electronic structure, bonding, and reactivity of the molecule.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. It is particularly well-suited for studying nitroaromatic compounds.[2]

-

Causality of Choice: For molecules of this size, DFT methods can accurately predict geometries, vibrational frequencies, and electronic properties. The B3LYP functional is a popular hybrid functional that has demonstrated high accuracy for a wide range of organic molecules, including substituted nitrotoluenes.[7][8][9]

-

Basis Sets: The choice of basis set determines the flexibility given to electrons to occupy space. Pople-style basis sets like 6-311++G(d,p) are commonly employed, as they provide a robust description of electron distribution, including polarization (d,p) and diffuse functions (++), which are crucial for accurately modeling molecules with heteroatoms and potential charge separation like nitro and nitroso groups.[7][8]

-

-

Ab Initio Methods: While more computationally expensive, methods like Hartree-Fock (HF) can serve as a baseline, and post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for higher accuracy benchmarks, especially for calculating reaction barriers.[8][10]

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)

QSAR and QSPR models are statistical methods used to predict the biological activity (e.g., toxicity) or physical properties of compounds based on their molecular structure.[6][11] For this compound, a QSAR model developed for other nitroaromatics could be used to estimate its mutagenicity or toxicity based on calculated molecular descriptors.[4][5]

Computational Analysis and Simulated Properties

A systematic computational investigation yields a wealth of data that characterizes the molecule from multiple perspectives.

Geometry Optimization and Structural Parameters

The first step in any analysis is to find the molecule's most stable three-dimensional structure—its ground state geometry. This is achieved by minimizing the energy of the system with respect to all atomic coordinates. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data for validation if available. For instance, studies on related molecules like 2-amino-4-nitrotoluene have reported optimized C-C bond lengths in the benzene ring around 1.396 Å and C-N bond lengths of ~1.46 Å.[12] Similar values would be expected for this compound.

Electronic Properties

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[5][7] For nitroaromatics, the LUMO is often localized over the nitro group and the aromatic ring, indicating susceptibility to nucleophilic attack.[5]

-

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies the electron-rich (red, negative potential) and electron-poor (blue, positive potential) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack.[7][12] For this compound, the MEP would be expected to show strong negative potential around the oxygen atoms of both the nitro and nitroso groups, making them sites for electrophilic interaction.

Spectroscopic Signatures

Computational chemistry can predict spectra that serve as fingerprints for molecular identification.

-

Vibrational Spectroscopy (FTIR/Raman): Frequency calculations performed on the optimized geometry yield the molecule's vibrational modes. These computed frequencies can be directly compared to experimental FTIR and Raman spectra to confirm the structure. Key vibrational modes for this molecule would include the characteristic symmetric and asymmetric stretching of the NO₂ group, typically observed in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.[9]

-

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[7][8] This helps in understanding the electronic structure and identifying the orbitals involved in electronic excitations.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹³C and ¹H NMR chemical shifts.[7][12] These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR data.

Reactivity and Stability

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, including chemical hardness, softness, and the electrophilicity index.[7][12] A high electrophilicity index, common for nitroaromatics, indicates a strong capacity to accept electrons.[7]

-

Thermal Decomposition: Nitroaromatic compounds are often energetic materials, and understanding their thermal decomposition is crucial for safety and application. Computational methods can be used to model potential decomposition pathways, such as the homolytic cleavage of the C-NO₂ bond, and to calculate the activation barriers for these reactions.[13][14]

Computational Protocols and Workflows

To ensure reproducibility and accuracy, computational studies must follow a rigorous, self-validating protocol.

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Method: Specify the DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Keywords: Use Opt for geometry optimization and Freq for frequency calculation.

-

-

Execution: Run the calculation.

-

Validation & Analysis:

-

Confirm the optimization has converged.

-

Analyze the output of the frequency calculation. A true energy minimum is confirmed by the absence of imaginary frequencies.

-

Extract optimized coordinates, bond lengths, angles, and thermodynamic data.

-

Visualize the vibrational modes and compare them with known spectral data for similar functional groups.

-

Caption: A typical workflow for quantum chemical analysis.

Protocol 2: Electronic Structure and Reactivity Analysis

-

Prerequisite: A successfully optimized molecular geometry from Protocol 1.

-

Input File Preparation: Using the optimized coordinates, create a new input file.

-

Keywords: Include keywords to generate checkpoint files (%Chk) and specify population analysis (e.g., Pop=NBO for Natural Bond Orbital analysis).

-

-

Execution: Run a single-point energy calculation.

-

Post-processing:

-

Use the generated checkpoint file to visualize molecular orbitals (HOMO, LUMO) and generate the Molecular Electrostatic Potential (MEP) map.

-

Extract HOMO and LUMO energy values from the output file to calculate the energy gap and global reactivity descriptors.

-

Analyze the NBO or Mulliken population analysis section to understand the charge distribution on each atom.

-

Caption: Relationship between molecular structure and computed properties.

Conclusion and Future Directions

Computational modeling offers an indispensable toolkit for the detailed characterization of this compound. Through the application of Density Functional Theory, it is possible to obtain reliable predictions of its structural, electronic, spectroscopic, and reactive properties. This in silico approach allows for a deep understanding of the molecule's behavior at an atomic level, providing a solid theoretical foundation to guide and interpret experimental research.

Future work should focus on benchmarking these theoretical predictions against experimental data as it becomes available. Further computational studies could explore the molecule's behavior in different solvent environments using implicit or explicit solvation models, investigate its intermolecular interactions through dimer calculations, or model its reactivity in specific chemical reactions, such as the reduction of the nitroso or nitro groups, which are key reactions in the synthesis of dyes and pharmaceuticals.[15] Such studies will continue to bridge the gap between theoretical prediction and practical application, accelerating discovery in chemical and materials science.

References

-

Journal of Chemical Information and Modeling. (n.d.). Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. ACS Publications. Retrieved from [Link]

-

Tuzimski, T., & Szubartowski, M. (2022). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2005). Studies of 3D-quantitative structure-activity relationships on a set of nitroaromatic compounds: CoMFA, advanced CoMFA and CoMSIA. PubMed. Retrieved from [Link]

-

Ojha, J. K., et al. (2023). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. ResearchGate. Retrieved from [Link]

-

Anbarasan, P. M., et al. (2011). Molecular modeling of 2-chloro-5-nitrotoluene by quantum chemical calculation for pharmaceutical application. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Ojha, J. K., et al. (2023). Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. PlumX. Retrieved from [Link]

-

Tawari, P. B., et al. (2015). Mutagenicity prediction for nitroaromatic compounds using QSTR modeling. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Retrieved from [Link]

-

Belik, A. V., et al. (2017). Computation of vibrational spectra of p-nitrotoluene and 2,4,6-trinitrotoluene in the coordinates Хδ. Butlerov Communications. Retrieved from [Link]

-

Galvan, I. F., et al. (2021). Using computational chemistry to design pump–probe schemes for measuring nitrobenzene radical cation dynamics. RSC Publishing. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Nitrotoluene: Properties, Applications, and Industry Insights. Retrieved from [Link]

-

Chachkov, D. V. (2018). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. ResearchGate. Retrieved from [Link]

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. Retrieved from [Link]

-

Danish Environmental Protection Agency. (2004). Substance flow analysis of 4-nitrotoluen. Retrieved from [Link]

-

Chapman, O. L., & Findlay, J. A. (1972). Thermal decomposition of liquid α-nitrotoluene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Environmental Project, 941 – Substance flow analysis of 4-nitrotoluen – Complete html [www2.mst.dk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. PlumX [plu.mx]

- 8. jocpr.com [jocpr.com]

- 9. butlerov.com [butlerov.com]

- 10. Using computational chemistry to design pump–probe schemes for measuring nitrobenzene radical cation dynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00360G [pubs.rsc.org]

- 11. Studies of 3D-quantitative structure-activity relationships on a set of nitroaromatic compounds: CoMFA, advanced CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. innospk.com [innospk.com]

Potential reaction mechanisms involving 4-Nitroso-2-nitrotoluene

An In-depth Technical Guide to the Potential Reaction Mechanisms of 4-Nitroso-2-nitrotoluene

Foreword: Charting Reactivity in a Data-Limited Landscape

To the researcher, scientist, and drug development professional, the exploration of novel molecular scaffolds is a cornerstone of innovation. This compound presents a unique chemical architecture, featuring a confluence of three distinct functional groups on an aromatic ring: a nitroso moiety, a nitro group, and a methyl substituent. A comprehensive survey of the scientific literature reveals that this specific molecule is not extensively characterized, with limited direct data on its reaction mechanisms.

This guide, therefore, deviates from a simple reporting of established facts. Instead, it serves as a predictive and exploratory manual, grounded in the fundamental principles of organic chemistry. By dissecting the known reactivity of each functional group within the electronic context of the molecule, we can construct a robust framework of potential and probable reaction mechanisms. This document is designed to be a conceptual toolkit, enabling scientists to anticipate the chemical behavior of this compound and to design synthetic strategies that harness its latent potential. As Senior Application Scientists, we recognize that true expertise lies not just in knowing what has been done, but in logically predicting what is possible.

Molecular Structure and Electronic Profile

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents. The benzene ring is decorated with two powerful electron-withdrawing groups (EWGs), the nitro (-NO₂) and nitroso (-N=O), and one weakly electron-donating group (EDG), the methyl (-CH₃).

-

Electron-Withdrawing Effects: The nitro and nitroso groups deactivate the aromatic ring towards electrophilic attack through both inductive and resonance effects. This electron deficiency is the dominant characteristic of the molecule, making the aromatic ring itself a potential site for nucleophilic attack and rendering the protons of the methyl group more acidic than those of toluene.

-

Reactive Centers: The primary sites of reactivity are not the aromatic ring itself, but rather the functional groups attached to it. The electrophilic nitrogen atoms of the nitroso and nitro groups, and the potentially acidic protons of the methyl group, are the key loci for chemical transformation.

Below is a summary of the key physicochemical properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.14 g/mol | [1] |

| CAS Number | 82414-03-7 | [1] |

| Topological Polar Surface Area | 75.2 Ų | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)N=O)[O-] | [1] |

digraph "Reactive_Sites" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Molecule structure mol [label="this compound", pos="2,2!"];

// Nodes for reactive sites N1 [label="Nitroso Group\n(Electrophilic N, Nucleophilic O)", pos="4,3!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; N2 [label="Nitro Group\n(Electrophilic N)", pos="0,1!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; N3 [label="Methyl Group\n(Acidic Protons)", pos="0,3!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; N4 [label="Aromatic Ring\n(Electron Deficient)", pos="4,1!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges connecting sites to molecule mol -> N1 [label=" Highly Reactive", color="#EA4335"]; mol -> N2 [label=" Reducible", color="#4285F4"]; mol -> N3 [label=" Condensation/Oxidation Site", color="#FBBC05"]; mol -> N4 [label=" Susceptible to SNAr", color="#34A853"]; }

Caption: Key reactive centers in the this compound molecule.

Reactions Involving the Nitroso and Nitro Groups

The nitroso and nitro functionalities are the most versatile handles for synthetic modification of this compound. Their reduction pathways are particularly important in the context of drug development, as they provide a direct route to amino-derivatives, which are common pharmacophores.

Reduction Mechanisms

The reduction of nitro and nitroso groups can proceed sequentially, and the choice of reagent and reaction conditions determines the final product. The six-electron reduction of a nitro group to an amine proceeds through nitroso and hydroxylamino intermediates.[2]

-

Selective Reduction of the Nitroso Group: The nitroso group is generally more susceptible to reduction than the nitro group. Mild reducing agents can selectively target the -N=O group to yield 4-amino-2-nitrotoluene.

-

Stepwise Reduction of the Nitro Group: The nitro group can be reduced to a hydroxylamine or fully to an amine. This transformation is one of the most fundamental reactions in medicinal chemistry.[3] Common methods include catalytic hydrogenation or the use of metals in acidic media.[4]

-

Exhaustive Reduction: Strong reducing conditions will reduce both the nitroso and nitro groups, leading to the formation of toluene-2,4-diamine.

The relative ease of reduction is a key parameter for synthetic planning. The one-electron redox potentials of related nitroarenes have been studied, showing that the initial electron transfer is often the rate-limiting step in enzymatic reductions.[5]

Caption: Potential reduction pathways for this compound.

Nucleophilic Attack on the Nitroso Group

The nitrogen atom of the nitroso group is electrophilic and can be attacked by a variety of nucleophiles.[6] This reactivity is well-documented for other nitroso compounds.

-

Reaction with Amines and Thiols: Soft nucleophiles, such as thiols and secondary amines, readily react with the nitroso group.[7] This can lead to the formation of azo compounds or other nitrogen-linked structures, a process known as transnitrosation in some contexts.

-

Condensation Reactions: Active methylene compounds can condense with the nitroso group (Ehrlich-Sachs reaction) to form nitrones or anils, providing a route to novel heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strong EWGs makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an ortho or para position relative to an activating group. While this compound itself lacks a conventional leaving group like a halogen, the nitro group itself can be displaced under forcing conditions with potent nucleophiles. This pathway is particularly relevant in the synthesis of substituted aromatic compounds.[4]

Reactions Involving the Methyl Group

The methyl group, while typically less reactive than the nitro and nitroso functionalities, can undergo oxidation and condensation reactions, particularly given the electron-deficient nature of the aromatic ring.

Oxidation of the Methyl Group

The methyl group can be oxidized to a formyl (-CHO) or a carboxyl (-COOH) group. This transformation is a key step in converting toluene derivatives into valuable benzoic acid intermediates.[8]

-

Oxidizing Agents: A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or catalytic systems.[9] The reaction conditions must be carefully controlled to avoid degradation of the sensitive nitroso and nitro groups. Catalytic oxidation using systems like MnO₂/RuO₄ has been reported for the oxidation of o-nitrotoluene to o-nitrobenzoic acid.[10]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 7. Reactivity of sulfur nucleophiles with N-methyl-N-nitroso-p-toluenesulfonamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104311425A - Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Anticipated Solubility and Stability of 4-Nitroso-2-nitrotoluene

Abstract

This technical guide provides a detailed examination of the anticipated solubility and stability characteristics of 4-Nitroso-2-nitrotoluene (CAS No. 82414-03-7). Due to a scarcity of publicly available empirical data for this specific compound, this guide leverages comprehensive data from the closely related surrogate molecule, 4-nitrotoluene, to forecast its physicochemical behavior.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into solvent selection, formulation strategies, and safe handling protocols. The guide synthesizes theoretical principles with established data on analogous nitroaromatic compounds to provide a robust predictive framework.

Introduction: Chemical Profile and Structural Analogy